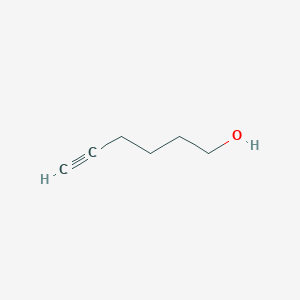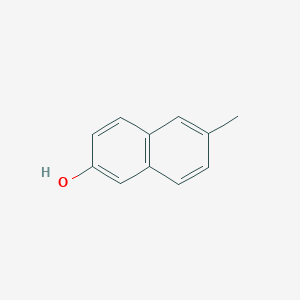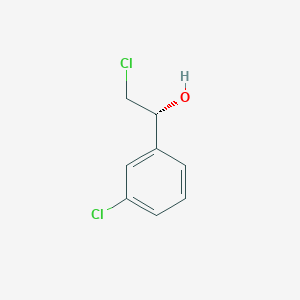
(R)-2-氯-1-(3-氯苯基)乙醇
描述
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a key pharmaceutical intermediate that is used in the synthesis of β3-adrenoceptor receptor (β3-AR) agonists. These agonists are important for the treatment of various medical conditions, including metabolic and cardiovascular diseases. The compound is chiral, and its enantiomeric purity is crucial for its pharmaceutical applications .
Synthesis Analysis
The synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol has been achieved through various biocatalytic methods. One efficient approach involves the use of permeabilized whole
科学研究应用
不对称合成
关键药用中间体: (R)-2-氯-1-(3-氯苯基)乙醇是合成β-肾上腺素受体激动剂的关键中间体(Ni, Zhang, & Sun, 2012)。使用安大略白假丝酵母细胞合成该化合物的方法已被研究,实现了高效生产,达到了99.9%对映体过量度(ee)和99.0%收率。
生物催化实现高效生产: 使用地曲霉将相应的酮还原为(R)-2-氯-1-(3-氯苯基)乙醇的不对称合成方法实现了98% ee和94%收率,突出了一种高效的生物催化过程(Hamada et al., 2001)。
酶催化合成: 报告了使用脂肪酶TL IM催化合成(R)-2-氯-1-(3-氯苯基)乙醇的方法,为生产该化合物提供了高效的方法(Xia, Lin, & Chen, 2012)。
Acinetobacter sp.的生物转化: 利用Acinetobacter sp.对(R)-2-氯-1-(2,4-二氯苯基)乙醇进行生物催化,这是Miconazole的手性中间体,显示出高立体选择性并产生了显著增加的产物(Miao et al., 2019)。
手性中间体的合成
- 在Ticagrelor合成中: 使用酮还原酶KR-01开发了Ticagrelor合成的关键中间体,这是一种用于急性冠状动脉综合征的治疗方法,导致了一种绿色和环保的过程(Guo et al., 2017)。
对映选择性合成和催化
平面手性钌化合物: 使用(S)-1-(2-氯苯基)乙醇和(R)-1-(2-氯苯基)乙醇合成和研究平面手性钌化合物,展示了它们作为制备对映纯金属膦配体的前体的潜力(Dubarle-Offner et al., 2012)。
在催化脱氯中的应用: 研究了Pd/Fe双金属对1-(2-氯苯基)乙醇的催化还原脱氯作用,突出了其在减少废水中毒理效应方面的潜力(Zhou, Wang, & Sheng, 2010)。
使用突变酶进行高效生物合成: 使用来自Novosphingobium aromaticivorans的突变短链脱氢酶对(R)-2-氯-1-(2,4-二氯苯基)乙醇进行高效生物合成的研究,突出了一种适用于工业规模应用的高底物负载的实用方法(Zhou et al., 2020)。
属性
IUPAC Name |
(1R)-2-chloro-1-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKQOSGSUKVDG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438879 | |
| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Chloro-1-(3-chlorophenyl)ethanol | |
CAS RN |
142763-10-8 | |
| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

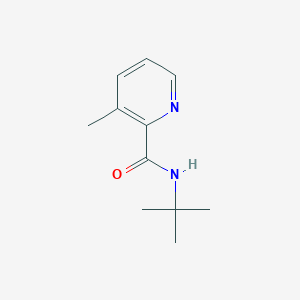
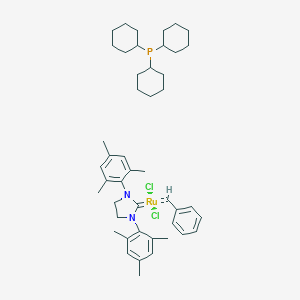


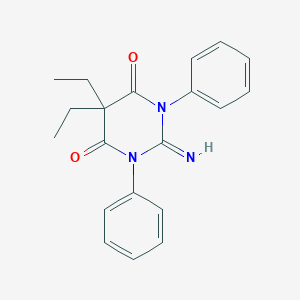
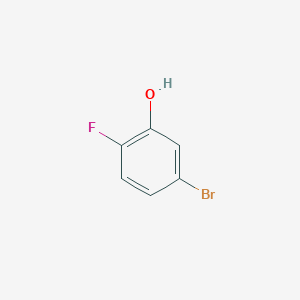
![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)


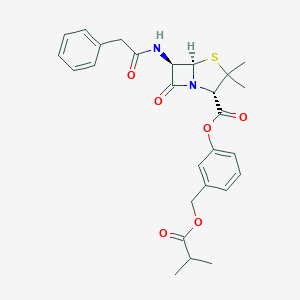

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)
